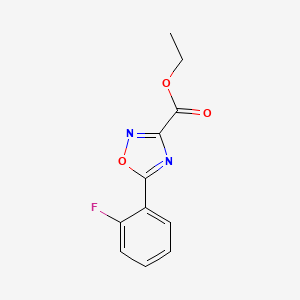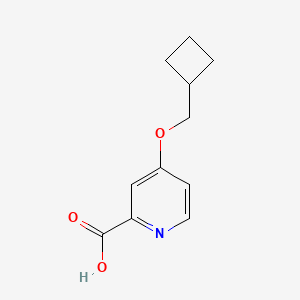![molecular formula C10H18F2N2O2 B3027841 tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate CAS No. 1407991-26-7](/img/structure/B3027841.png)
tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of tert-butyl carbamates can be achieved through different methods. For instance, tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been prepared from aldehydes and tert-butyl N-hydroxycarbamate using sodium benzenesulfinate and formic acid in a methanol-water mixture . Another synthesis approach involves the reaction of O-tert-butyl-N-(chloromethyl)-N-methyl carbamate with lithium powder and various electrophiles, followed by hydrolysis to yield functionalized carbamates . These methods highlight the versatility of tert-butyl carbamates as building blocks in organic synthesis.
Molecular Structure Analysis
The molecular structure of tert-butyl carbamates can be analyzed using various spectroscopic and computational techniques. For example, the vibrational frequencies of tert-butyl N-(thiophen-2yl)carbamate have been studied using FT-IR spectroscopy and density functional theory (DFT) calculations . The optimized geometric parameters and vibrational frequencies obtained from these studies are in good agreement with experimental data, providing insights into the molecular structure of such compounds.
Chemical Reactions Analysis
Tert-butyl carbamates can undergo a variety of chemical reactions. They can act as N-(Boc)-protected nitrones in reactions with organometallics to yield N-(Boc)hydroxylamines . Additionally, the active methyl carbamates synthesized from N-Boc amino acids can be used as monomeric building blocks for the synthesis of dipeptidyl urea esters/acids . These reactions demonstrate the functional utility of tert-butyl carbamates in complex organic synthesis.
Physical and Chemical Properties Analysis
The physical and chemical properties of tert-butyl carbamates are characterized by techniques such as IR, NMR, and mass spectroscopy . These properties are crucial for the identification and application of these compounds in further chemical reactions. The papers provided do not detail the specific properties of tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate, but the methodologies used for characterization can be applied to this compound as well.
Applications De Recherche Scientifique
Decomposition and Environmental Removal
One of the key applications of similar compounds is in the decomposition and removal of environmental pollutants. A study conducted by Hsieh et al. (2011) on the decomposition of methyl tert-butyl ether (MTBE) using hydrogen in a cold plasma reactor highlighted the potential of using such chemical processes for environmental remediation. This research demonstrates the feasibility of applying radio frequency plasma for decomposing and converting MTBE into less harmful compounds, indicating a similar potential application for related chemical structures in pollution control and environmental protection Hsieh et al., 2011.
Fuel Additive Purification
Pulyalina et al. (2020) reviewed the application of polymer membranes for the purification of fuel oxygenated additives, specifically focusing on the separation of methanol/methyl tert-butyl ether (MTBE) via pervaporation. This comprehensive review analyzes various polymer membranes and their efficiency for the separation of the azeotropic methanol/MTBE mixture. The research underscores the significance of such chemical processes in improving fuel performance and reducing hazardous emissions, suggesting a broader scope for the application of related compounds in fuel additive purification Pulyalina et al., 2020.
Synthesis and Chemical Reactions
The synthetic applications of compounds like tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate are also of interest. For instance, the review by Bielański et al. (2003) on the formation of MTBE on supported and unsupported H4SiW12O40 explores the catalytic processes involved in the synthesis of MTBE, a key gasoline additive. This research highlights the importance of finding new catalysts for industrial processes and could indicate the potential for similar applications in the synthesis of related chemical structures Bielański et al., 2003.
Biodegradation and Environmental Fate
A considerable amount of research has focused on the biodegradation and environmental fate of MTBE, a compound with structural similarities. Reviews such as the one by Fiorenza and Rifai (2003) provide conclusive evidence of MTBE biotransformation under aerobic conditions and increasing evidence under anaerobic conditions. This body of work emphasizes the adaptability of microbial populations to MTBE, suggesting a research avenue for the biodegradation potential and environmental fate of similar compounds Fiorenza & Rifai, 2003.
Safety and Hazards
The compound is associated with several safety hazards. It can cause severe skin burns and eye damage, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, washing face, hands, and any exposed skin thoroughly after handling, and wearing protective gloves/protective clothing/eye protection/face protection .
Propriétés
IUPAC Name |
tert-butyl N-[[(2R)-4,4-difluoropyrrolidin-2-yl]methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18F2N2O2/c1-9(2,3)16-8(15)13-5-7-4-10(11,12)6-14-7/h7,14H,4-6H2,1-3H3,(H,13,15)/t7-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEWAAHJOSNDLHV-SSDOTTSWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCC1CC(CN1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)NC[C@H]1CC(CN1)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501128064 | |
| Record name | Carbamic acid, N-[[(2R)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
tert-butyl N-{[(2R)-4,4-difluoropyrrolidin-2-yl]methyl}carbamate | |
CAS RN |
1407991-26-7 | |
| Record name | Carbamic acid, N-[[(2R)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1407991-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Carbamic acid, N-[[(2R)-4,4-difluoro-2-pyrrolidinyl]methyl]-, 1,1-dimethylethyl ester | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501128064 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(Trifluoromethyl)phenyl]oxan-4-ylmethanamine hydrochloride](/img/structure/B3027761.png)
![1-[(1-Benzylpiperidin-4-yl)methyl]-3-methyl-1H-pyrazol-5-amine](/img/structure/B3027762.png)
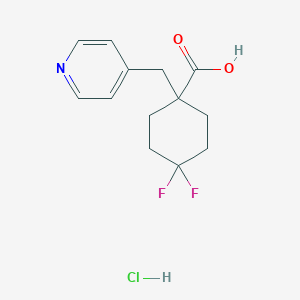
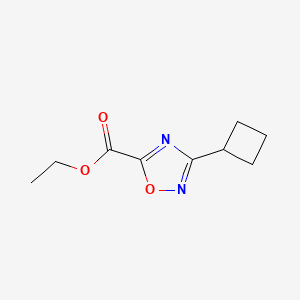
![4-[(4-Methoxyphenyl)methyl]oxane-4-carboxylic acid](/img/structure/B3027767.png)
![(4-[3-(Trifluoromethyl)phenyl]methyloxan-4-yl)methanamine hydrochloride](/img/structure/B3027768.png)
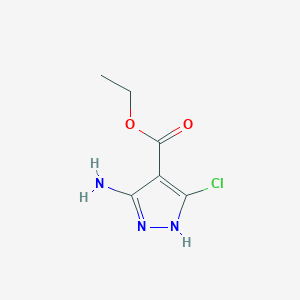

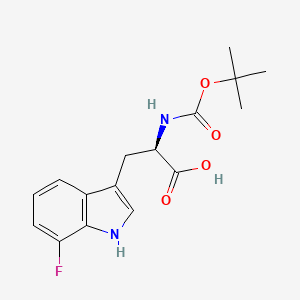


![3-Iodoimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B3027778.png)
